N-Acetyl-L-phenylalanyl-L-valinamide
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Overview
Description
N-Acetyl-L-phenylalanyl-L-valinamide is a synthetic peptide compound composed of N-acetyl-L-phenylalanine and L-valinamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-phenylalanyl-L-valinamide typically involves the coupling of N-acetyl-L-phenylalanine with L-valinamide. This process can be achieved using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-phenylalanyl-L-valinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and an acid or base.
Oxidation: Oxidizing agents can modify the phenylalanine residue.
Reduction: Reducing agents can affect the amide bond.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Produces N-acetyl-L-phenylalanine and L-valinamide.
Oxidation: Yields oxidized derivatives of phenylalanine.
Reduction: Results in reduced amide derivatives.
Scientific Research Applications
N-Acetyl-L-phenylalanyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural peptides, binding to active sites and modulating biological pathways. The acetyl group enhances its stability and bioavailability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
N-Acetyl-L-phenylalanine: Shares the acetylated phenylalanine moiety but lacks the valinamide component.
N-Acetyl-L-valine: Contains the acetylated valine moiety but lacks the phenylalanine component.
N-Acetyl-L-tyrosine: Similar structure with an additional hydroxyl group on the aromatic ring.
Uniqueness: N-Acetyl-L-phenylalanyl-L-valinamide is unique due to its combination of both N-acetyl-L-phenylalanine and L-valinamide, providing distinct chemical and biological properties. This dual composition allows it to participate in diverse biochemical reactions and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
65118-48-1 |
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Molecular Formula |
C16H23N3O3 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C16H23N3O3/c1-10(2)14(15(17)21)19-16(22)13(18-11(3)20)9-12-7-5-4-6-8-12/h4-8,10,13-14H,9H2,1-3H3,(H2,17,21)(H,18,20)(H,19,22)/t13-,14-/m0/s1 |
InChI Key |
NUYPGVUBKDPOCV-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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